molecular formula C12H14N4O2 B13697062 Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate

Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate

Cat. No.: B13697062
M. Wt: 246.27 g/mol
InChI Key: XAMWWNWGIRLGEP-UHFFFAOYSA-N
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Description

Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate is a complex organic compound that features a pyrazole ring substituted with an amino group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate typically involves multi-step organic reactions. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridyl group can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate involves its interaction with specific molecular targets. The amino and pyridyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-Amino-5-(2-pyridyl)-4-pyrazolyl]acetate
  • Ethyl 2-[3-Amino-5-(3-pyridyl)-4-pyrazolyl]acetate
  • Ethyl 2-[3-Amino-5-(5-pyridyl)-4-pyrazolyl]acetate

Uniqueness

Ethyl 2-[3-Amino-5-(4-pyridyl)-4-pyrazolyl]acetate is unique due to the specific positioning of the pyridyl group at the 4-position of the pyrazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

ethyl 2-(3-amino-5-pyridin-4-yl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C12H14N4O2/c1-2-18-10(17)7-9-11(15-16-12(9)13)8-3-5-14-6-4-8/h3-6H,2,7H2,1H3,(H3,13,15,16)

InChI Key

XAMWWNWGIRLGEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN=C1N)C2=CC=NC=C2

Origin of Product

United States

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